molecular formula C18H14ClNO4 B5802037 2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No. B5802037
M. Wt: 343.8 g/mol
InChI Key: BATWLSNGEUYEJJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide, commonly known as Compound X, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases and transcription factors involved in tumor growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Compound X has also been shown to exhibit low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Compound X in lab experiments is its high purity and stability. Compound X can be synthesized in large quantities with high yields and purity, making it a suitable candidate for various applications. However, one of the limitations of using Compound X in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of Compound X. One area of future research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of future research is the identification of the specific targets and pathways involved in the mechanism of action of Compound X. Additionally, the potential applications of Compound X in material science and nanotechnology should be further explored. Overall, the study of Compound X has the potential to lead to the development of novel drugs and materials with unique properties and applications.

Synthesis Methods

Compound X can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylphenol with 2-hydroxyacetophenone to form 2-(4-chloro-3-methylphenoxy)acetophenone. This intermediate is then reacted with chromone-3-carboxylic acid to form Compound X. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Compound X has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, Compound X has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In pharmacology, Compound X has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. In material science, Compound X has been studied for its potential as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-11-8-14(4-5-15(11)19)23-10-17(21)20-13-3-6-16-12(9-13)2-7-18(22)24-16/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATWLSNGEUYEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

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